Cas no 2138203-64-0 (7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine 化学的及び物理的性質
名前と識別子
-
- 7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine
- EN300-1076822
- 7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
- 2138203-64-0
-
- インチ: 1S/C12H17NO2/c1-12(10-4-6-14-8-10)11-9(2-5-13-12)3-7-15-11/h3,7,10,13H,2,4-6,8H2,1H3
- InChIKey: LFNFKZGRANLCDZ-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)C1(C)C2=C(C=CO2)CCN1
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 34.4Ų
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076822-0.25g |
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138203-64-0 | 95% | 0.25g |
$1235.0 | 2023-10-28 | |
Enamine | EN300-1076822-0.5g |
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138203-64-0 | 95% | 0.5g |
$1289.0 | 2023-10-28 | |
Enamine | EN300-1076822-5.0g |
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138203-64-0 | 5g |
$4764.0 | 2023-06-10 | ||
Enamine | EN300-1076822-10.0g |
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138203-64-0 | 10g |
$7065.0 | 2023-06-10 | ||
Enamine | EN300-1076822-5g |
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138203-64-0 | 95% | 5g |
$3894.0 | 2023-10-28 | |
Enamine | EN300-1076822-10g |
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138203-64-0 | 95% | 10g |
$5774.0 | 2023-10-28 | |
Enamine | EN300-1076822-0.1g |
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138203-64-0 | 95% | 0.1g |
$1183.0 | 2023-10-28 | |
Enamine | EN300-1076822-0.05g |
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138203-64-0 | 95% | 0.05g |
$1129.0 | 2023-10-28 | |
Enamine | EN300-1076822-1g |
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138203-64-0 | 95% | 1g |
$1343.0 | 2023-10-28 | |
Enamine | EN300-1076822-1.0g |
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138203-64-0 | 1g |
$1643.0 | 2023-06-10 |
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridineに関する追加情報
Introduction to 7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS No. 2138203-64-0)
7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine, identified by its CAS number 2138203-64-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the furo[2,3-c]pyridine scaffold, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of an oxolan moiety in the molecule introduces additional functional diversity, making it a promising candidate for further exploration in drug discovery and development.
The chemical structure of 7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine features a fused ring system consisting of a furan ring connected to a pyridine ring. The methyl substituent at the 7-position and the oxolan group at the 7-position further modulate the electronic and steric properties of the molecule. These structural features are critical in determining its interactions with biological targets and contribute to its unique pharmacological profile.
In recent years, there has been growing interest in exploring novel heterocyclic compounds for their potential as bioactive molecules. The furo[2,3-c]pyridine scaffold has been particularly studied for its role in developing compounds with antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of oxygen-containing heterocycles like the oxolan group into this scaffold has been shown to enhance binding affinity and selectivity towards specific biological targets. This has led to the investigation of 7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine as a potential lead compound for further pharmacological studies.
One of the most compelling aspects of this compound is its potential to interact with enzymes and receptors involved in critical biological pathways. The furo[2,3-c]pyridine core is known to exhibit favorable pharmacokinetic properties due to its ability to penetrate biological membranes efficiently. Additionally, the oxolan group can serve as a hydrogen bond acceptor or donor, depending on its environment, which can be crucial for achieving high binding affinity with biological targets. These features make 7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine an attractive candidate for structure-based drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with remarkable accuracy. Molecular docking studies have been performed on 7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine to identify potential binding sites on enzymes such as kinases and proteases. These studies have revealed that the compound can form stable interactions with key residues in these enzymes, suggesting its potential as an inhibitor. Such findings are consistent with previous reports on furo[2,3-c]pyridine derivatives that have shown inhibitory activity against various therapeutic targets.
The synthesis of 7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine presents both challenges and opportunities for chemists. The construction of the fused ring system requires careful consideration of reaction conditions and reagents to ensure high yield and purity. However, recent methodologies have improved the efficiency of constructing complex heterocyclic frameworks like furo[2,3-c]pyridines. These advancements have made it feasible to explore more derivatives of this scaffold for their pharmacological potential.
In conclusion, 7-methyl-7-(oxolan-3-yl)-4H,5H,6H, H-furo[ ] (CAS No. 2138203-64-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique scaffold and functional groups make it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutics targeting various diseases.
2138203-64-0 (7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine) 関連製品
- 79714-14-0(2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one)
- 1797975-05-3(N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide)
- 1261974-48-4(5-(3-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid)
- 14068-54-3(5-Butyl-1,3,4-thiadiazol-2-amine)
- 2384709-59-3(1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid)
- 2305080-38-8((R)-1-Benzyl-3-methyl-[1,4]diazepane)
- 1706452-72-3((5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid)
- 1785108-68-0(1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol)
- 2172053-91-5(1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid)
- 1367113-86-7(4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one)




